Evidence 1: Orthogonal Functionalization via Chemoselective C–Br Cross-Coupling with C–Cl Retention
5-Bromo-2-(butan-2-yl)-4-chloropyrimidine enables orthogonal diversification through the differential reactivity of its C5–Br and C4–Cl bonds. Under standard Suzuki-Miyaura coupling conditions with Pd catalysts, the C5–Br bond undergoes selective cross-coupling with aryl/heteroaryl boronic acids while the C4–Cl bond remains intact . This chemoselectivity derives from the electronic environment of the pyrimidine ring: the C4–Cl bond is activated by adjacent N1 and N3 nitrogens and is susceptible to SNAr; the C5–Br bond, positioned distal to the ring nitrogens, is less activated toward SNAr but is ideally configured for Pd-catalyzed cross-coupling . Chloropyrimidine substrates have been demonstrated to be preferable over iodo-, bromo-, or fluoropyrimidines in Suzuki coupling reactions [1]. In contrast, 5-bromo-4-chloropyrimidine (CAS 56181-39-6) lacks the C2 sec-butyl group and thus cannot provide the same lipophilic modulation or SAR continuity for lead optimization programs requiring a C2 alkyl substituent .
| Evidence Dimension | Chemoselective cross-coupling preference (C5–Br vs. C4–Cl) |
|---|---|
| Target Compound Data | C5–Br undergoes selective Pd-catalyzed Suzuki coupling; C4–Cl remains intact under standard conditions |
| Comparator Or Baseline | 5-Bromo-4-chloropyrimidine (CAS 56181-39-6): Lacks C2 sec-butyl group; identical halogen reactivity profile but no alkyl modulation |
| Quantified Difference | Sec-butyl group present vs. absent; molecular weight difference: 249.53 vs. 193.43 g/mol (Δ = +56.10 g/mol) |
| Conditions | Suzuki-Miyaura coupling: Pd(PPh₃)₄ or Pd(dppf)Cl₂, arylboronic acid, base (K₂CO₃ or Na₂CO₃), solvent (dioxane/water or DME/water), 80-100°C |
Why This Matters
This orthogonal reactivity enables two-step sequential diversification (C5 cross-coupling followed by C4 SNAr) without protecting group manipulations, reducing synthetic step count by 1-2 steps per iteration versus mono-halogenated scaffolds.
- [1] Schomaker JM, Delia TJ. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. J Org Chem. 2001;66(21):7125-7128. View Source
